

Technical Monograph: 2-(2-Chlorophenoxy)propionic Acid (CAS 25140-86-7)

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Compound of Interest

Compound Name: methyl 2-(2-chlorophenoxy)propanoate

Cat. No.: B6104927

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Executive Summary

2-(2-Chlorophenoxy)propionic acid (2-CPP) is a monohalogenated phenoxy acid derivative acting primarily as a synthetic auxin mimic. While historically categorized within the herbicide class of "phenoxy propionates" (structurally analogous to Mecoprop and Dichlorprop), its significance in modern drug development lies in its chiral pharmacophore.

Structurally, 2-CPP serves as a simplified scaffold for fibrate-class pharmaceuticals (PPAR

agonists) and is utilized as a probe substrate in proteomics and chiral chromatography development. This guide delineates its synthesis, mechanism of action, and analytical protocols for researchers investigating auxin signaling pathways or structure-activity relationships (SAR) in metabolic drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a stereocenter at the

-carbon of the propionic acid moiety, existing as (

) and (

) enantiomers. Commercial preparations (CAS 25140-86-7) are typically racemic unless specified.

Table 1: Physicochemical Constants

Property	Value	Note
IUPAC Name	2-(2-Chlorophenoxy)propanoic acid	
Common Synonyms	2-CPP; o-Chlorophenoxypropionic acid	
Molecular Formula	C H ClO	
Molecular Weight	200.62 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	114.0 – 117.0 °C	High purity forms
Solubility	Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water	pKa 3.1 (acidic)
SMILES	<chem>CC(C(=O)O)Oc1ccccc1Cl</chem>	
InChI Key	ZGWNXHRVUJVMCP- UHFFFAOYSA-N	

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthesis involves the Williamson ether synthesis mechanism, coupling a substituted phenol with an

-haloacid.

Reaction Logic:

- Nucleophile Generation: Deprotonation of 2-chlorophenol using a strong base (NaOH/KOH) generates the phenoxide ion.

- S

2 Coupling: The phenoxide attacks the

-carbon of 2-chloropropionic acid, displacing the chloride ion.

- Acidification: The resulting salt is acidified to precipitate the free acid.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 10 g of 2-CPP with >98% purity.

Reagents:

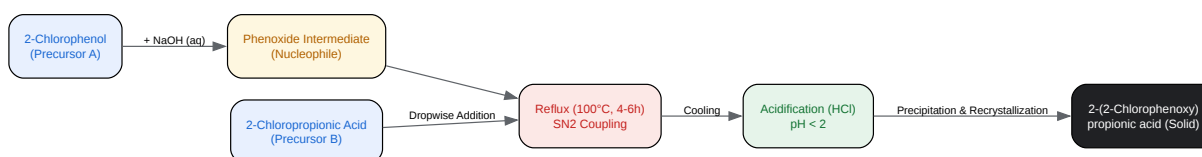
- 2-Chlorophenol (1.0 eq)
- 2-Chloropropionic acid (1.1 eq)
- Sodium Hydroxide (NaOH), 20% aq. solution (2.5 eq)
- Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology:

- Activation: In a 250 mL round-bottom flask, dissolve 2-chlorophenol (0.05 mol) in 20% NaOH (0.125 mol). The solution will turn slightly yellow (phenoxide formation).
- Addition: Heat the solution to reflux (approx. 100°C). Add 2-chloropropionic acid (0.055 mol) dropwise over 30 minutes.

- Critical Control Point: Slow addition prevents thermal runaway and minimizes side reactions (e.g., hydrolysis of the chloroacid).
- Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Work-up: Cool the mixture to room temperature. Acidify to pH < 2 using 6M HCl. A white precipitate (crude 2-CPP) will form immediately.
- Purification: Filter the solid. Recrystallize from hot water or a water/ethanol (90:10) mixture.
- Validation: Dry in a vacuum oven at 50°C. Confirm melting point (Target: 114–117°C).

Synthetic Workflow Diagram



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Figure 1: Williamson ether synthesis pathway for 2-CPP production via SN2 nucleophilic substitution.

Mechanism of Action & Biological Interface Auxin Signaling (Herbicidal Mode)

As a structural analog to indole-3-acetic acid (IAA), 2-CPP functions as a "molecular glue."

- Target: The TIR1/AFB F-box proteins (part of the SCF ubiquitin ligase complex).
- Mechanism: 2-CPP binds to the TIR1 pocket, enhancing the affinity for Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA

proteins, releasing ARF transcription factors.

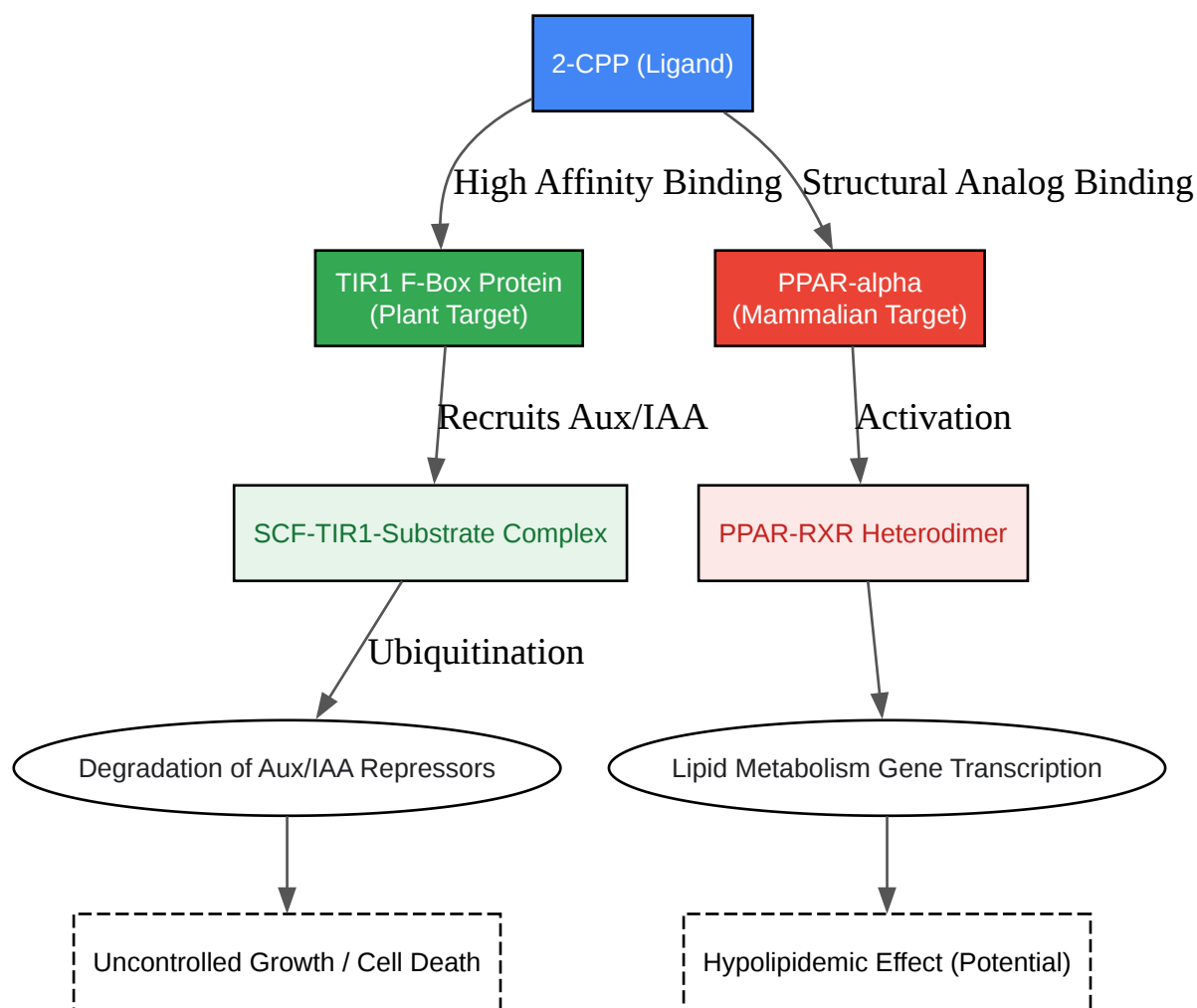
- Outcome: Uncontrolled gene expression causes lethal cellular elongation and epinasty in broadleaf plants.

Pharmaceutical Relevance (Fibrate Scaffold)

In drug discovery, 2-CPP is a simplified analog of Clofibric Acid (the active metabolite of Clofibrate).

- SAR Insight: The chlorophenoxy-acid motif is a privileged structure for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR .
- Application: Researchers use 2-CPP to study the steric requirements of the receptor pocket —specifically, how the removal of the methyl group (converting the isobutyric moiety of clofibrate to the propionic moiety of 2-CPP) affects binding affinity and metabolic stability.

Mechanistic Pathway Diagram



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Figure 2: Dual biological interface of 2-CPP acting as an auxin mimic in plants and a fibrate scaffold in mammalian systems.

Analytical Characterization

Validating the identity and purity of 2-CPP is critical, especially given its chiral nature.

HPLC Method (Achiral Purity)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (0.1% H

PO

) [50:50 v/v].

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 280 nm (Chlorophenoxy absorption).
- Retention Time: Expect peak at approx. 4–6 mins depending on dead volume.

Chiral Separation (Enantiomeric Excess)

Since 2-CPP has a chiral center, distinguishing enantiomers is vital for biological assays (often one enantiomer is active).

- Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T) or immobilized β -cyclodextrin.
- Mode: Polar Organic Mode (Methanol/Acetonitrile with 0.1% TEAA).
- Significance: Used as a model analyte to test the selectivity of new chiral stationary phases [1].

Handling, Safety & Stability

Hazard Identification (GHS)

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Stability[4]

- Hydrolysis: Stable in neutral and acidic media; forms salts in alkaline conditions.

- Storage: Store at room temperature (15–25°C) in tightly sealed containers. Hygroscopic; keep dry.
- Incompatibility: Strong oxidizing agents.

References

- Chiral Separation Methodology: Title: Comparison of Positively and Negatively Charged Achiral Co-Monomers Added to Cyclodextrin Monolith: Improved Chiral Separations in Capillary Electrochromatography. Source: National Institutes of Health (PMC). URL:[[Link](#)]
- Chemical Identity & Constants: Title: Propanoic acid, 2-(2-chlorophenoxy)- (CAS 25140-86-7) Properties.[1][2][3][4][5][6] Source: NIST Chemistry WebBook. URL:[[Link](#)]

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